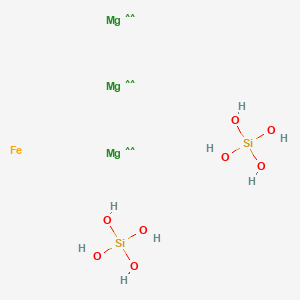
4,6-Difluoro-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoro-2-methylpyrimidine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and other organic molecules. Its derivatives are often used in the development of drugs and agrochemicals due to the unique properties imparted by the pyrimidine ring and the substituents attached to it.
Synthesis Analysis
The synthesis of 4,6-dichloro-2-methylpyrimidine, a closely related compound, has been reported as an intermediate in the production of the anticancer drug dasatinib. The synthesis involves a cyclization of acetamidine hydrochloride and dimethyl malonate followed by chlorination with phosphorus oxychloride. Optimal conditions for the synthesis and chlorination steps have been investigated, yielding 4,6-dichloro-2-methylpyrimidine at 69.55% from the precursor . Although this paper does not directly discuss 4,6-difluoro-2-methylpyrimidine, the methodology could be adapted for its synthesis by substituting the appropriate halogenating agents.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied. For instance, the crystal and molecular structures of two isomeric compounds derived from 4,6-diethoxypyrimidine were determined using X-ray diffraction, providing insights into the bond distances and resonance structures within the pyrimidine ring system . These structural analyses are crucial for understanding the reactivity and interaction of the pyrimidine derivatives with other molecules.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives is highlighted in various studies. For example, the fluorination of 4,6-disubstituted 2-aminopyrimidines with Selectfluor in the presence of Ag(I) has been demonstrated, leading to the formation of 4,6-disubstituted 5-fluoro-2-aminopyrimidines . This reaction showcases the potential for direct halogenation of pyrimidine derivatives, which could be relevant for the synthesis of 4,6-difluoro-2-methylpyrimidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by various substituents. For instance, the photophysical properties of 2,4,6-tristyrylpyrimidines were found to be affected by the nature of the electron-donating group at the C4/C6 positions . Additionally, the vibrational and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine were studied using both experimental and theoretical methods, providing insights into the anharmonic frequencies and electronic transitions of the molecule . These studies contribute to a broader understanding of how different functional groups can modulate the properties of pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Chemistry
4,6-Difluoro-2-methylpyrimidine, as a chemical compound, has been investigated for its various synthetic routes and applications in process chemistry. It serves as an important precursor or intermediate in the synthesis of pharmaceuticals and high-explosives. Researchers have developed economic processes for the production of related pyrimidine derivatives through different synthesis methods, including condensation reactions and modifications to improve yield and quality. These studies underline the chemical's versatility and value in industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008; Lei-ming, 2012).
Chemical Transformations and Reactivity
The reactivity of 4,6-difluoro-2-methylpyrimidine and its derivatives has been a subject of study, with research focusing on fluorination reactions, the impact of substituents on chemical properties, and novel ligand behaviors. For instance, Ag-assisted fluorination techniques have been explored to achieve chemoselective transformations, offering pathways to derivatives with potential biological activity. Additionally, the compound's behavior in nucleophilic substitution reactions has been elucidated, showcasing its utility in creating diverse chemical structures (Wang, Cai, Zhang, & Zhao, 2017; Schlosser, Rausis, & Bobbio, 2005).
Materials Science and Nanotechnology
In materials science, the structural and electronic properties of 4,6-difluoro-2-methylpyrimidine derivatives have been investigated, contributing to the development of new materials and technologies. For example, the compound and its derivatives have been studied for their potential as electron transport layers in organic light-emitting diodes (OLEDs), highlighting the importance of molecular design in the performance of electronic devices. Such research provides insights into the application of pyrimidine derivatives in nanotechnology and electronics, opening avenues for the development of advanced materials (Bae, Baek, & Park, 2021).
Theoretical and Computational Studies
Theoretical studies on 4,6-difluoro-2-methylpyrimidine and related compounds have also been conducted to understand their chemical behavior and properties better. These studies include quantum chemical calculations, vibrational and electronic spectral analyses, and investigations into molecular structure and reactivity. Such research aids in predicting the behavior of these compounds in various chemical environments and designing new molecules with desired properties (Ali et al., 2021; Faizan et al., 2017).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 4,6-difluoro-2-methylpyrimidine are not mentioned in the search results, pyrimidine derivatives are of interest in the development of new antihypertensive medicines, anticancer agents, and high energy density materials . Therefore, it’s plausible that future research could explore these areas further.
Eigenschaften
IUPAC Name |
4,6-difluoro-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVMGJVBZPATCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-2-methylpyrimidine | |
CAS RN |
18382-80-4 |
Source


|
| Record name | 4,6-difluoro-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)


![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)


![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)





